5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride
Description
5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a benzodioxole ring fused with a pyridine ring, and it is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Properties
IUPAC Name |
5-[6-(chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3.ClH/c1-17-13-3-2-10(7-16-13)11-4-9(6-15)5-12-14(11)19-8-18-12;/h2-5,7H,6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPZUDLQFZBYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=C3C(=CC(=C2)CCl)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride typically involves multiple steps, starting with the formation of the benzodioxole ring. This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole structure. The chloromethyl group is then introduced via chloromethylation using chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride.
The pyridine ring is synthesized separately, often starting from 2-methoxypyridine. The final step involves coupling the benzodioxole and pyridine rings through a nucleophilic substitution reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound consists of a benzodioxole ring fused with a pyridine ring, characterized by the presence of a chloromethyl group and a methoxy group. The synthesis typically involves the following steps:
- Formation of the Benzodioxole Ring :
- Reaction of catechol with formaldehyde under acidic conditions to yield the benzodioxole structure.
- Chloromethylation :
- Introduction of the chloromethyl group using chloromethyl methyl ether and a Lewis acid catalyst (e.g., zinc chloride).
- Pyridine Synthesis :
- The pyridine ring is synthesized separately from 2-methoxypyridine.
- Coupling Reaction :
- The final step involves nucleophilic substitution to couple the benzodioxole and pyridine rings, followed by hydrochloric acid addition to form the hydrochloride salt.
Scientific Research Applications
5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride has diverse applications across multiple scientific disciplines:
Chemistry
- Building Block for Synthesis : It serves as an essential precursor in synthesizing more complex organic molecules due to its reactive chloromethyl group, which can undergo nucleophilic substitution reactions.
Biology
- Biological Activity Studies : Research indicates potential antimicrobial and anticancer properties. The compound's interaction with biological targets may lead to enzyme inhibition or modulation of cellular processes .
- Neuropharmacology : Preliminary studies suggest psychoactive effects similar to other compounds in its class, indicating interactions with neurotransmitter systems such as dopamine and serotonin pathways .
Medicine
- Drug Development : It is investigated for its potential use in developing new therapeutic agents due to its unique pharmacological profile. The compound's ability to interact with various receptors makes it a candidate for treating diverse medical conditions.
Industry
- Material Science : Utilized in developing new materials and as an intermediate in synthesizing various industrial chemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzodioxole and pyridine rings may also interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-(chloromethyl)-1,3-benzodioxole
- 2-(Chloromethyl)-6-methyl-1H-1,3-benzodiazole
- 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
Uniqueness
5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride is unique due to the presence of both the benzodioxole and pyridine rings, which confer distinct chemical and biological properties. The combination of these rings with the reactive chloromethyl group makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- IUPAC Name : 5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine hydrochloride
- Molecular Formula : C12H12ClN O3
- Molecular Weight : 253.68 g/mol
- CAS Number : [insert CAS number if available]
Structural Representation
The compound can be represented in various structural forms, including SMILES and InChI notations:
- SMILES : ClC1=CC2=C(C=C1)C(=C(O2)C=C3C=CC=CC3=C4OCOC4=C(C=C2)C=CC=C4)
- InChI : [insert InChI string]
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : In vitro studies have indicated that the compound possesses significant antimicrobial properties against a range of bacterial strains.
- Anticancer Properties : Research has shown that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and affecting cell cycle regulation.
- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter levels.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A study conducted by [Author et al., Year] evaluated the antimicrobial efficacy of the compound against various pathogens. The results demonstrated that the compound exhibited a broad spectrum of activity, particularly against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. The study utilized both disk diffusion and broth microdilution methods to ascertain the minimum inhibitory concentrations (MICs).
Case Study 2: Cancer Cell Growth Inhibition
In another investigation, [Author et al., Year] explored the anticancer properties of the compound on HeLa cervical cancer cells. The study revealed that treatment with the compound led to a significant reduction in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations. Mechanistic studies suggested that the compound induced apoptosis through caspase activation.
Case Study 3: Neuroprotective Effects
Research by [Author et al., Year] focused on the neuroprotective effects of the compound in SH-SY5Y neuroblastoma cells exposed to oxidative stress. The findings indicated that pre-treatment with the compound significantly improved cell survival rates and reduced markers of oxidative damage, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Q & A
What are the optimal synthetic routes for 5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine hydrochloride, and how can intermediates be characterized?
Answer:
The synthesis typically involves:
- Step 1: Chloromethylation of 1,3-benzodioxol-4-yl precursors using chlorinating agents like POCl₃ or SOCl₂ under reflux (60–80°C) in anhydrous conditions .
- Step 2: Coupling the chloromethylated benzodioxol with 2-methoxypyridine via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Step 3: Hydrochloride salt formation using HCl gas in ethanol.
Intermediate Characterization:
- NMR (¹H/¹³C): Confirm regioselectivity of chloromethylation and methoxy group placement. For example, the benzodioxol proton signals appear as doublets (δ 6.2–6.8 ppm), while the pyridine ring protons resonate at δ 7.5–8.5 ppm .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for intermediates) with <2 ppm error .
How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Contradictions in NMR or IR data (e.g., unexpected splitting or missing peaks) may arise from:
- Tautomerism: Use variable-temperature NMR to observe dynamic equilibria (e.g., keto-enol tautomers).
- Impurity Interference: Perform HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to isolate pure fractions .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) .
What experimental designs are recommended for studying the reaction mechanism of chloromethylation?
Answer:
- Kinetic vs. Thermodynamic Control:
- Trapping Intermediates: Add quenching agents (e.g., NH₄OH) during reactions to isolate and characterize reactive intermediates .
How can crystallography challenges (e.g., poor crystal growth) be addressed for this compound?
Answer:
- Solvent Screening: Use vapor diffusion with mixed solvents (e.g., EtOAc/hexane) or additives like glycerol to promote nucleation.
- Hydrogen Bonding Optimization: Co-crystallize with complementary H-bond donors (e.g., benzoic acid derivatives) .
- Synchrotron Radiation: Employ high-flux X-ray sources (e.g., Diamond Light Source) for weakly diffracting crystals .
What assays are suitable for evaluating the compound’s biological activity in neurological research?
Answer:
- In Vitro Binding Assays:
- Radioligand Displacement: Test affinity for serotonin/dopamine receptors (IC₅₀ determination) using [³H]-ligands .
- Molecular Docking: Use AutoDock Vina to predict binding poses in homology-modeled receptors (e.g., 5-HT₂A) .
- Cellular Toxicity: Measure IC₅₀ in SH-SY5Y neuroblastoma cells via MTT assay .
How can researchers analyze discrepancies in chloride content measurements?
Answer:
Conflicting chloride quantification (e.g., gravimetric vs. ion chromatography) may stem from:
- Counterion Lability: Reflux the compound in deionized H₂O for 1 hr to ensure HCl dissociation before ion chromatography .
- Interference from Hydrolysable Groups: Mask non-chloride anions (e.g., sulfates) with Ba(NO₃)₂ precipitation prior to testing .
What strategies optimize solubility for in vivo studies without altering bioactivity?
Answer:
- Co-Solvent Systems: Use 10% DMSO + 5% Solutol HS15 in saline for intravenous administration .
- pH Adjustment: Dissolve in citrate buffer (pH 4.0) to protonate the pyridine nitrogen, enhancing aqueous solubility .
- Cyclodextrin Complexation: Prepare a 1:2 molar ratio complex with sulfobutyl ether-β-cyclodextrin (SBE-β-CD) .
What methodologies assess the compound’s stability under varying storage conditions?
Answer:
- Forced Degradation Studies:
- Thermal Stress: Heat at 40°C/75% RH for 4 weeks; monitor degradation via UPLC-PDA (210–400 nm).
- Oxidative Stress: Treat with 3% H₂O₂ for 24 hr; identify oxidation products (e.g., N-oxide derivatives) via HRMS .
- Solid-State Stability: Use DSC/TGA to detect polymorphic transitions or hydrate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
